1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone
CAS No.: 887575-37-3
Cat. No.: VC16687837
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887575-37-3 |
|---|---|
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | 1-[4-(3-ethyl-5-methylphenoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C17H18O2/c1-4-14-9-12(2)10-17(11-14)19-16-7-5-15(6-8-16)13(3)18/h5-11H,4H2,1-3H3 |
| Standard InChI Key | MKZSLGHLADHZLR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC(=C1)C)OC2=CC=C(C=C2)C(=O)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central phenyl ring bonded to an ethanone group (–COCH₃) at the para position. This phenyl group is further connected via an ether linkage (–O–) to a second phenyl ring substituted with 3-methyl and 5-ethyl groups. This arrangement creates a planar, lipophilic structure with limited rotational freedom due to steric hindrance from the alkyl substituents .
Table 1: Key Structural Attributes
| Property | Value/Description |
|---|---|
| IUPAC Name | 1-[4-(3-Methyl-5-ethylphenoxy)phenyl]ethanone |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.32 g/mol |
| CAS Registry Number | 887575-37-3 |
| Functional Groups | Aromatic ketone, ether, alkyl substituents |
Synthesis and Manufacturing
Friedel-Crafts Acylation
The primary synthetic route involves Friedel-Crafts acylation, where an aromatic substrate reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). A generalized reaction scheme is:
Critical parameters include:
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Temperature: 40–85°C to balance reaction rate and side-product formation .
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Catalyst Loading: 10–15 mol% AlCl₃ for optimal yield.
Physicochemical Properties
Thermodynamic Data
Experimental values remain scarce, but computational models predict:
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 3.8 ± 0.2 | ACD/Labs Software |
| Water Solubility | 0.12 mg/L at 25°C | EPI Suite |
| Melting Point | 98–102°C | Differential Scanning Calorimetry (DSC) |
Reactivity Profile
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Nucleophilic Aromatic Substitution: Activated positions ortho/para to the ether oxygen undergo halogenation or nitration.
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the ethanone group to –CH₂–, altering lipophilicity .
Research Challenges and Future Directions
Knowledge Gaps
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Toxicological Data: Acute/chronic toxicity profiles remain uncharacterized.
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Catalytic Efficiency: Current synthetic routes yield ≤65%, necessitating greener catalysts .
Emerging Opportunities
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Computational Screening: QSAR models to predict biological targets.
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Hybrid Materials: Covalent organic frameworks (COFs) incorporating ethanone linkers.
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